

Enzymatic Synthesis of Disialyllactose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	Disialyllactose					
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Abstract

Disialyllactose, a key human milk oligosaccharide (HMO), exhibits significant biological activities, including roles in brain development and immune modulation. Its complex structure presents challenges for chemical synthesis. This document provides a detailed protocol for the enzymatic synthesis of **disialyllactose**, offering a highly specific and efficient alternative. The primary focus is on the synthesis of 6.6'-**disialyllactose** using a sequential or one-pot reaction involving α -2,6-sialyltransferase. Methodologies for reaction setup, optimization, and product purification are presented, along with quantitative data and visual representations of the enzymatic pathway and experimental workflow.

Introduction

Sialylated human milk oligosaccharides (HMOs) are crucial for infant health, with disialyllactose being a prominent example. These molecules consist of a lactose core with two sialic acid residues attached. The enzymatic approach to synthesizing disialyllactose offers superior control over stereochemistry and regioselectivity compared to chemical methods, resulting in higher purity and yield. The key enzymes in this process are sialyltransferases, which catalyze the transfer of sialic acid from an activated donor, typically cytidine monophosphate N-acetylneuraminic acid (CMP-Neu5Ac), to a lactose acceptor. This protocol details a method for the enzymatic synthesis of 6,6'-disialyllactose, a process that can be adapted for the synthesis of other isomers with the appropriate choice of enzymes.



Data Presentation

Table 1: Key Enzymes in Sialyllactose Synthesis

Enzyme Name	Source Organism	Linkage Specificity	Acceptor Substrate(s)	Sialyl Donor	Reference
α-2,6- Sialyltransfer ase	Photobacteriu m sp. JT-ISH- 224	α-2,6	Lactose, 6'- Sialyllactose	CMP-Neu5Ac	[1]
α-2,3- Sialyltransfer ase	Neisseria meningitidis	α-2,3	Lactose	CMP-Neu5Ac	[1]
ST6GalNAc5/ ST6GalNAc6	Human	α-2,6	N- acetylglucosa mine (GlcNAc)	CMP-Neu5Ac	[2][3]
Trans- sialidase	Trypanosoma cruzi / Trypanosoma rangeli	α-2,3	Lactose	Casein glycomacrop eptide (cGMP)	[4][5]
exo-α- Sialidase (transglycosyl ation activity)	Bacteroides fragilis NCTC9343	α-2,6	Lactose	Sialic acid dimer/oligom er	[6][7]

Table 2: Comparative Reaction Conditions and Yields for Sialyllactose Synthesis



Product	Enzyme(s)	Key Reaction Parameters	Reaction Time	Yield/Conce ntration	Reference
3'- Sialyllactose	Multi-enzyme cascade (whole cell)	35°C, pH 7.0, 20 mM polyphosphat e, 10 mM CMP, 20 mM MgCl ₂	Not specified	52.8 mM (98.1% conversion)	[8]
3'- Sialyllactose	Multi-enzyme system	Optimized temperature, pH, polyphosphat e, and divalent metal ions	Not specified	38.7 mM (97.1% molar yield from NeuAc)	[9]
6'- Sialyllactose	α-2,6- Sialyltransfer ase (Photobacteri um sp.)	Continuous feeding with excess lactose	Not specified	> 30 g/L	[1]
6'- Sialyllactose	exo-α- Sialidase (B. fragilis)	40 mM sialic acid dimer, 1 M lactose, pH 6.5, 50°C	10 min	> 20% conversion	[7]
6,6'- Disialyllactos e	α-2,6- Sialyltransfer ase (Photobacteri um sp.)	Lactose shortage conditions	Not specified	Produced as a byproduct	[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 6,6'-Disialyllactose



This protocol describes the synthesis of 6,6'-disialyllactose from lactose in a two-step or one-pot reaction using an α -2,6-sialyltransferase. The formation of 6,6'-disialyllactose is favored under conditions of lactose limitation relative to the sialyl donor.[1]

Materials:

- Lactose
- N-acetylneuraminic acid (NeuAc)
- Cytidine triphosphate (CTP)
- CMP-Sialic Acid Synthetase (CSS)
- α-2,6-Sialyltransferase (e.g., from Photobacterium sp.)
- Tris-HCl buffer (50 mM, pH 8.0)
- MgCl₂
- Bovine Serum Albumin (BSA)
- Alkaline phosphatase
- C18 reverse-phase cartridges
- · Porcine intestinal mucosa phosphatase
- Anion-exchange chromatography column
- HPLC system with an amino or amide column
- Mass spectrometer

Procedure:

Preparation of CMP-NeuAc (Sialyl Donor):



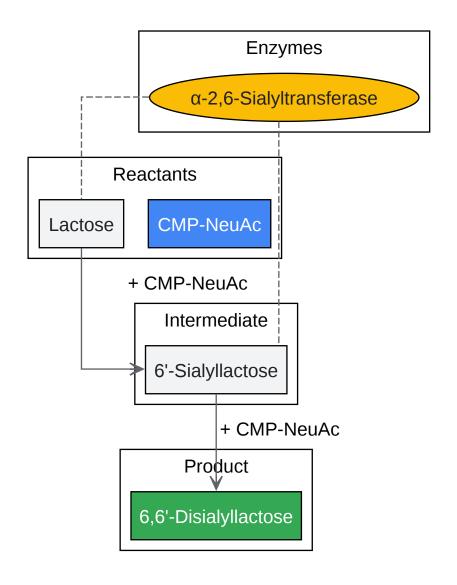
- In a reaction vessel, combine NeuAc and CTP in equimolar amounts in Tris-HCl buffer containing MgCl₂.
- Add CMP-Sialic Acid Synthetase (CSS) to the mixture.
- Incubate at 37°C for 2-4 hours.
- Monitor the formation of CMP-NeuAc by HPLC.
- This step can be performed separately or integrated into a one-pot synthesis. For the onepot approach, all components are mixed at the start.
- Enzymatic Sialylation to form 6'-Sialyllactose (Step 1):
 - To the reaction mixture containing CMP-NeuAc, add lactose. A starting molar ratio of CMP-NeuAc to lactose of 1:1 is recommended.
 - \circ Add α -2,6-sialyltransferase and a catalytic amount of alkaline phosphatase (to degrade the byproduct CMP and drive the reaction forward).
 - Incubate the reaction at 30-37°C. The optimal temperature may vary depending on the specific enzyme used.
 - Monitor the formation of 6'-sialyllactose by TLC or HPLC.
- Enzymatic Sialylation to form 6,6'-Disialyllactose (Step 2):
 - Once a significant amount of 6'-sialyllactose has been formed, to drive the synthesis towards the disialylated product, ensure the concentration of CMP-NeuAc is maintained by adding more if necessary, while the lactose concentration is depleted.[1]
 - \circ Continue the incubation at 30-37°C. The α -2,6-sialyltransferase will use the newly formed 6'-sialyllactose as an acceptor substrate.
 - Monitor the reaction for the appearance of a new product peak corresponding to 6,6'disialyllactose by HPLC.
- Reaction Quenching and Product Purification:



- Terminate the reaction by boiling for 5 minutes to denature the enzymes.
- Centrifuge the mixture to pellet the denatured proteins.
- The supernatant containing the sialyllactose products can be initially purified using a C18 reverse-phase cartridge to remove non-polar impurities.
- Further purification to separate 6,6'-disialyllactose from monosialylated lactose and unreacted substrates can be achieved by anion-exchange chromatography or sizeexclusion chromatography (e.g., Bio-Gel P-2).[2]
- For higher purity, preparative HPLC on an amino or amide-based column can be employed.[10]
- Product Analysis and Characterization:
 - Confirm the purity of the final product by analytical HPLC.
 - Verify the identity and structure of 6,6'-disialyllactose using mass spectrometry (MS) and
 Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Visualizations Enzymatic Synthesis Pathway of 6,6'-Disialyllactose



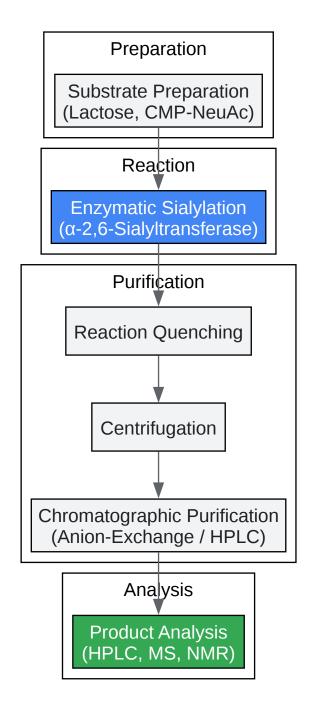


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Caption: Enzymatic pathway for the synthesis of 6,6'-Disialyllactose.

Experimental Workflow for Disialyllactose Synthesis





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Caption: Overall experimental workflow for disialyllactose synthesis.

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- To cite this document: BenchChem. [Enzymatic Synthesis of Disialyllactose: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1599941#enzymatic-synthesis-of-disialyllactose-protocol]

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